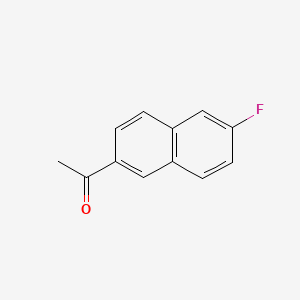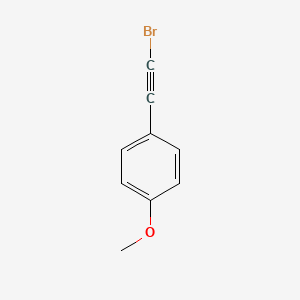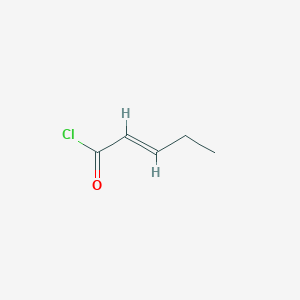
(E)-pent-2-enoyl chloride
Vue d'ensemble
Description
(E)-pent-2-enoyl chloride, also known as crotonyl chloride, is an organic compound with the molecular formula C4H5ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is an acyl chloride derived from crotonic acid and is used as an intermediate in organic synthesis.
Applications De Recherche Scientifique
(E)-pent-2-enoyl chloride is used in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Polymer Chemistry: Used in the production of polyesters and other polymeric materials.
Biochemistry: Used in the modification of biomolecules for research purposes.
Material Science: Used in the development of advanced materials with specific properties.
Mécanisme D'action
Target of Action
The primary targets of (E)-pent-2-enoyl chloride are likely to be ion channels , specifically chloride channels . These channels are crucial in maintaining the electrochemical gradient across the cell membrane, contributing to functions such as generation of action potentials and maintenance of resting membrane potential .
Mode of Action
This compound may interact with its targets, the chloride channels, by binding to them and altering their function . This could lead to changes in the transmembrane potential, affecting the flow of chloride ions across the cell membrane
Biochemical Pathways
Given its potential interaction with chloride channels, it could influence pathways related toneuronal signaling and muscle contraction . Changes in chloride ion flow can alter the excitability of neurons and the contractility of muscles .
Pharmacokinetics
Like other compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to changes in chloride ion flow across the cell membrane. This could affect neuronal excitability, muscle contractility, and potentially other cellular processes . The exact effects would depend on the specific cells and tissues involved.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of other ions, the pH of the environment, and the presence of specific proteins or enzymes could affect its action . Additionally, factors such as temperature and humidity could potentially influence its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-pent-2-enoyl chloride can be synthesized through the reaction of crotonic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid group of crotonic acid is converted into the acyl chloride group.
Reaction with Thionyl Chloride:
C4H6O2+SOCl2→C4H5ClO+SO2+HCl
Reaction with Oxalyl Chloride:
C4H6O2+(COCl)2→C4H5ClO+CO2+CO+HCl
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-pent-2-enoyl chloride undergoes various chemical reactions, including nucleophilic acyl substitution, addition reactions, and polymerization.
-
Nucleophilic Acyl Substitution:
- Reaction with alcohols to form esters.
- Reaction with amines to form amides.
-
Addition Reactions:
- Reaction with water to form crotonic acid.
- Reaction with hydrogen halides to form halogenated derivatives.
-
Polymerization:
- Can undergo polymerization reactions to form polyesters.
Common Reagents and Conditions
Alcohols: React under mild conditions to form esters.
Amines: React under mild to moderate conditions to form amides.
Water: Reacts readily to form crotonic acid.
Hydrogen Halides: React under controlled conditions to form halogenated derivatives.
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Crotonic Acid: Formed from the reaction with water.
Halogenated Derivatives: Formed from the reaction with hydrogen halides.
Comparaison Avec Des Composés Similaires
(E)-pent-2-enoyl chloride is similar to other acyl chlorides such as acetyl chloride, propionyl chloride, and butyryl chloride. its unique feature is the presence of a double bond in the carbon chain, which imparts different reactivity and properties compared to saturated acyl chlorides.
Similar Compounds
Acetyl Chloride (CH3COCl): A simpler acyl chloride with no double bond.
Propionyl Chloride (C2H5COCl): A three-carbon acyl chloride with no double bond.
Butyryl Chloride (C3H7COCl): A four-carbon acyl chloride with no double bond.
This compound’s double bond makes it more reactive in certain addition reactions and polymerization processes, distinguishing it from its saturated counterparts.
Propriétés
IUPAC Name |
(E)-pent-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h3-4H,2H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTYFDRFBJPGRW-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-](/img/structure/B3126630.png)
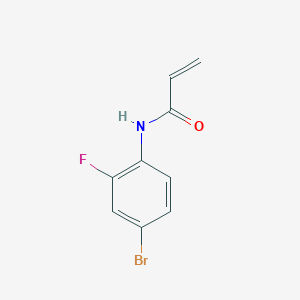
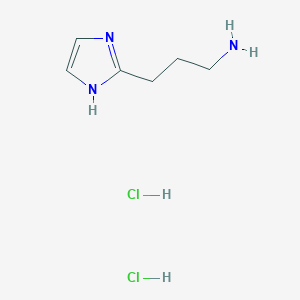

![5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B3126649.png)
![4-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3126658.png)

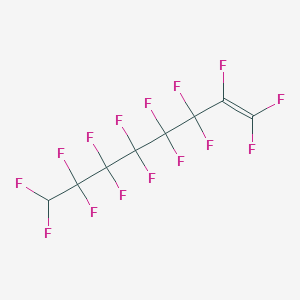
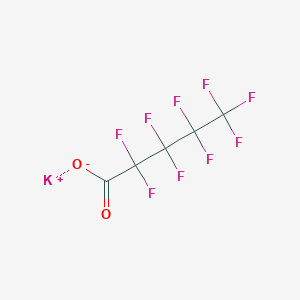
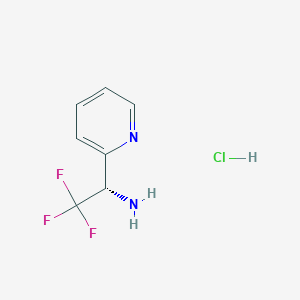
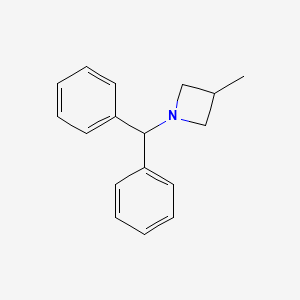
![3-[Hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B3126681.png)
